molecular formula C10H11NO3 B7891215 1-Ethoxy-4-nitro-2-vinyl-benzene

1-Ethoxy-4-nitro-2-vinyl-benzene

Cat. No.: B7891215
M. Wt: 193.20 g/mol
InChI Key: XEKUDAKDTVLWKS-UHFFFAOYSA-N
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Description

1-Ethoxy-4-nitro-2-vinyl-benzene is an organic compound characterized by the presence of an ethoxy group, a nitro group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-nitro-2-vinyl-benzene can be synthesized through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts such as palladium and bases like triethylamine to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 1-ethoxy-4-nitro-2-vinyl-benzene involves its interaction with molecular targets through electrophilic aromatic substitution and coupling reactions. The nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating further chemical transformations .

Properties

IUPAC Name

2-ethenyl-1-ethoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKUDAKDTVLWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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